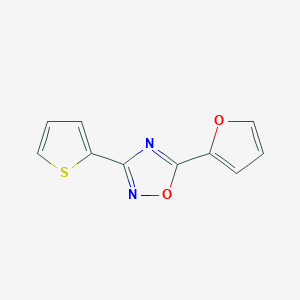![molecular formula C12H15ClN4O B6103636 5-{[(4-chlorophenyl)amino]methyl}-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6103636.png)
5-{[(4-chlorophenyl)amino]methyl}-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(4-chlorophenyl)amino]methyl}-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as Clomazone, is a herbicide used extensively in agriculture to control weeds. It belongs to the triazolinone family of herbicides and has been found to be effective against a wide range of weed species. Clomazone is a white crystalline powder with a molecular weight of 304.8 g/mol.
作用機序
Clomazone inhibits the biosynthesis of carotenoids by inhibiting the enzyme phytoene desaturase, which is responsible for the conversion of phytoene to lycopene. This leads to the accumulation of phytoene, which is toxic to the plant. The inhibition of carotenoid biosynthesis also leads to the accumulation of reactive oxygen species, which further contribute to the damage of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit the growth of roots and shoots, reduce chlorophyll content, and decrease the photosynthetic rate. Clomazone has also been found to induce the production of stress-related proteins in plants, which may help the plant to cope with the herbicidal stress.
実験室実験の利点と制限
Clomazone has several advantages for use in lab experiments. It is a highly effective herbicide, and its mode of action is well understood. Clomazone is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. Clomazone is toxic to humans and animals and must be handled with care. It is also relatively expensive compared to other herbicides, which may limit its use in some experiments.
将来の方向性
There are several areas of future research that could be pursued with regards to Clomazone. One area of interest is the development of new formulations of Clomazone that are more effective against specific weed species. Another area of research could be the investigation of the effects of Clomazone on non-target organisms, such as beneficial insects and soil microorganisms. Finally, the development of new herbicides that work through similar mechanisms as Clomazone could also be an area of future research.
Conclusion:
Clomazone is a highly effective herbicide that has been extensively studied for its herbicidal properties. Its mode of action is well understood, and it has been found to be effective against a wide range of weed species. However, its use is limited by its toxicity to humans and animals, and its relatively high cost compared to other herbicides. There are several areas of future research that could be pursued with regards to Clomazone, including the development of new formulations and the investigation of its effects on non-target organisms.
合成法
The synthesis of Clomazone involves the reaction of 4-chlorobenzylamine with isobutyraldehyde and hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield Clomazone. The overall reaction can be represented as follows:
科学的研究の応用
Clomazone has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weed species, including grasses, broadleaf weeds, and sedges. Clomazone works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the disruption of the photosynthetic process, ultimately resulting in the death of the plant.
特性
IUPAC Name |
5-[(4-chloroanilino)methyl]-2-propan-2-yl-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O/c1-8(2)17-12(18)15-11(16-17)7-14-10-5-3-9(13)4-6-10/h3-6,8,14H,7H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFOTJWLGDUZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)NC(=N1)CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103559.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6103567.png)
![(2-fluoro-4-biphenylyl){1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103569.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6103578.png)
![N-(4-ethoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6103581.png)
![N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline](/img/structure/B6103590.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6103597.png)
![N-(2-furylmethyl)-N'-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6103603.png)
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6103606.png)
![3-[(3-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6103614.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6103625.png)
![6-chloro-2-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylquinazoline](/img/structure/B6103632.png)
